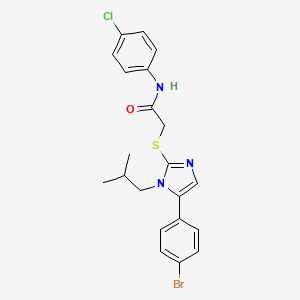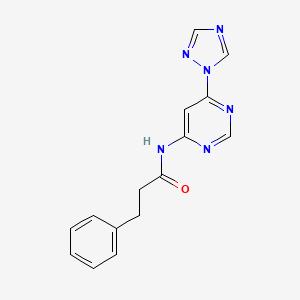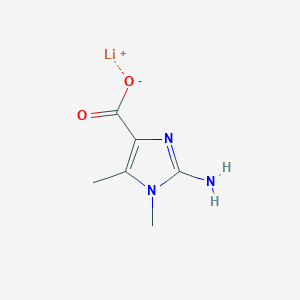
2-(Cyanomethyl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)terephthalic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Shape-Memory and Self-Healing Effects : Terephthalic acid exhibits extraordinary mechanical compliance, allowing it to reversibly shape-shift. This mechanosalient effect is due to the rapid reshaping of crystal domains, and these materials can regain their shape and recover their macroscopic integrity, similar to shape-memory and self-healing polymers (Karothu et al., 2016).
Catalytic Production for Polyester Monomer : 2,5-Furandicarboxylic acid (FDCA), a derivative of terephthalic acid, is a hot research topic due to its potential as a replacement for terephthalic acid in polyesters. This research area explores biomass-based polyester alternatives to petroleum-based options (Zhang et al., 2015).
Use in Fluorescent Sensors : Modified terephthalic acid derivatives, like 2-amino-terephthalic acid, are being used in the construction of Metal Organic Frameworks (MOFs) for the sensitive detection of metal ions like Fe3+ and Cu2+. This involves the use of carbon quantum dots to enhance the fluorescence properties of these MOFs (Fan et al., 2020).
Photocatalytic Degradation : Terephthalic acid has been studied for its photocatalytic degradation using various advanced oxidation processes. This research is vital for understanding the effective removal of toxic terephthalic acid from wastewater and environmental samples (Thiruvenkatachari et al., 2007).
Catalytic Applications in Organic Synthesis : Terephthalic acid derivatives have been used in the synthesis of copper complexes, which act as heterogeneous catalysts for organic reactions like the diastereoselective Henry reaction in aqueous mediums (Karmakar et al., 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-(Cyanomethyl)terephthalic acid may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been implicated in the biodegradation of polyethylene terephthalate (pet), a common plastic . In this context, the compound may play a role in the breakdown of PET into terephthalic acid and other metabolites .
Result of Action
In the context of pet degradation, the compound may contribute to the breakdown of pet into terephthalic acid and other metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura coupling reactions, the success of the reaction is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(Cyanomethyl)terephthalic acid plays a role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The compound interacts with enzymes, proteins, and other biomolecules, contributing to the overall biochemical reaction .
Cellular Effects
Related compounds such as terephthalic acid have been shown to influence cell function . For instance, terephthalic acid has been found to increase the ERα: ERβ ratio in multiple HRBEC samples, suggesting an estrogenic effect .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . This reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Temporal Effects in Laboratory Settings
Related compounds such as terephthalic acid have been studied for their stability and degradation .
Dosage Effects in Animal Models
Studies on related compounds such as terephthalic acid have shown that exposure to this compound can lead to changes in the expression of CYP4B1 mRNA in rat liver, kidney, and bladder .
Metabolic Pathways
Related compounds such as terephthalic acid are known to be involved in the enzymatic degradation of PET, which involves the hydrolysis of ester bonds .
Transport and Distribution
Related compounds such as terephthalic acid are known to be readily biodegradable and may undergo rapid and complete mineralisation in aerobic compartments of aquatic and terrestrial environments .
Subcellular Localization
Tools such as DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .
Properties
IUPAC Name |
2-(cyanomethyl)terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-4-3-6-5-7(9(12)13)1-2-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMCIMFPZISSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-cyanophenyl)sulfanyl]-N-(propan-2-yl)benzamide](/img/structure/B2528821.png)

![3-methoxy-1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2528824.png)
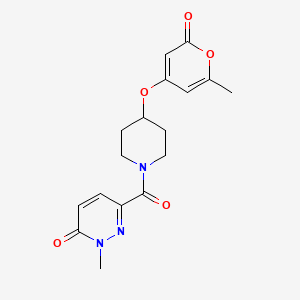
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-phenoxybenzamide](/img/structure/B2528827.png)

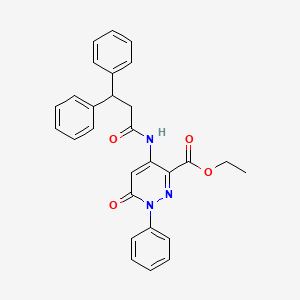

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)
